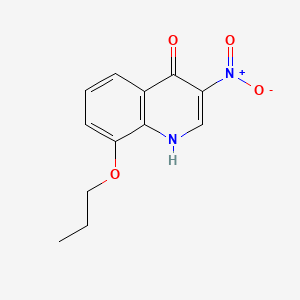
3-Nitro-8-propoxyquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-8-propoxyquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound features a nitro group at the 3-position, a propoxy group at the 8-position, and a hydroxyl group at the 4-position of the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-propoxyquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 8-propoxyquinolin-4-ol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitro-8-propoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed:
Reduction of the nitro group: 3-Amino-8-propoxyquinolin-4-ol.
Oxidation of the hydroxyl group: 3-Nitro-8-propoxyquinolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-Nitro-8-propoxyquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug discovery, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 3-Nitro-8-propoxyquinolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in critical biological pathways, thereby exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
3-Nitroquinoline: Lacks the propoxy and hydroxyl groups, making it less versatile in terms of chemical reactivity.
8-Propoxyquinoline: Lacks the nitro and hydroxyl groups, reducing its potential biological activity.
4-Hydroxyquinoline: Lacks the nitro and propoxy groups, limiting its applications in medicinal chemistry.
Uniqueness: 3-Nitro-8-propoxyquinolin-4-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H12N2O4 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
3-nitro-8-propoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12N2O4/c1-2-6-18-10-5-3-4-8-11(10)13-7-9(12(8)15)14(16)17/h3-5,7H,2,6H2,1H3,(H,13,15) |
InChI-Schlüssel |
NZZFDGYSQHLKTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


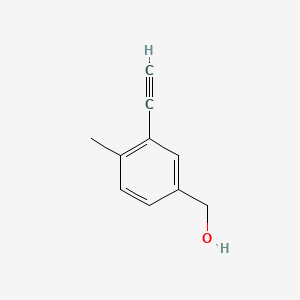
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
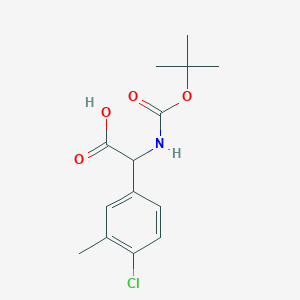
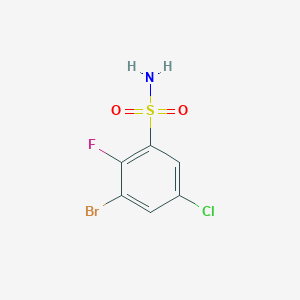
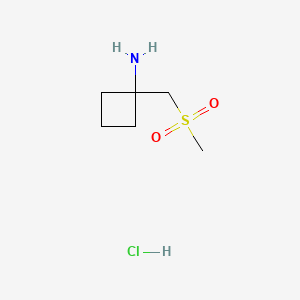

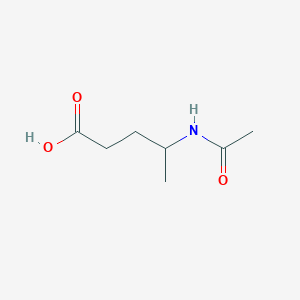

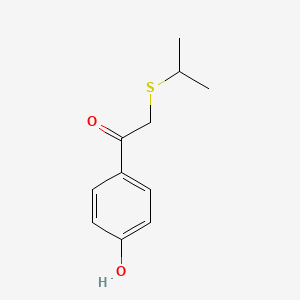
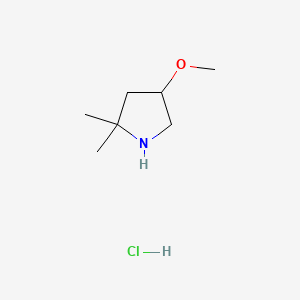
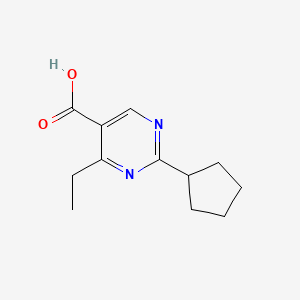
![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)
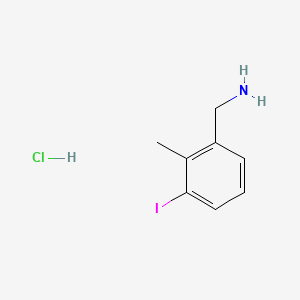
![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
